Cas no 7390-41-2 (2,5-di(prop-2-en-1-yl)benzene-1,4-diol)
7390-41-2 structure
Product Name:2,5-di(prop-2-en-1-yl)benzene-1,4-diol
CAS-nummer:7390-41-2
MF:C12H14O2
MW:190.238363742828
CID:978616
PubChem ID:350335
Update Time:2025-04-19
2,5-di(prop-2-en-1-yl)benzene-1,4-diol Chemische en fysische eigenschappen
Naam en identificatie
-
- 2,5-di(prop-2-en-1-yl)benzene-1,4-diol
- 2,5-bis(prop-2-enyl)benzene-1,4-diol
- 2,5-diallylbenzene-1,4-diol
- 2,5-Diallyl-hydrochinon
- 2,5-diallyl-hydroquinone
- 2,5-Diallylhydroquinone
- 2.5-Dihydroxy-1.4-diallyl-benzol
- AC1L6W22
- CHEMBL594087
- CTK5J3908
- hydroquinone derivative, 6
- NSC509464
- SureCN1420694
- DTXSID50325513
- NSC-509464
- BDBM34120
- 1,4-benzenediol, 2,5-di-2-propenyl-
- SCHEMBL1420694
- InChI=1/C12H14O2/c1-3-5-9-7-12(14)10(6-4-2)8-11(9)13/h3-4,7-8,13-14H,1-2,5-6H
- 7390-41-2
- DB-015146
- MFCD00830721
-
- Inchi: 1S/C12H14O2/c1-3-5-9-7-12(14)10(6-4-2)8-11(9)13/h3-4,7-8,13-14H,1-2,5-6H2
- InChI-sleutel: ZBWLFAIFBZLNJB-UHFFFAOYSA-N
- LACHT: OC1C=C(CC=C)C(=CC=1CC=C)O
Berekende eigenschappen
- Exacte massa: 190.09942
- Monoisotopische massa: 190.099379685g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 2
- Aantal waterstofbondacceptatoren: 2
- Zware atoomtelling: 14
- Aantal draaibare bindingen: 4
- Complexiteit: 179
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 3.4
- Topologisch pooloppervlak: 40.5Ų
Experimentele eigenschappen
- PSA: 40.46
2,5-di(prop-2-en-1-yl)benzene-1,4-diol Gerelateerde literatuur
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
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Hailing Chen,Lu Yin,Meng Liu,Laibing Wang,Michiya Fujiki,Wei Zhang RSC Adv., 2019,9, 4849-4856
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Camelia Henríquez,Edwin Palacio,Víctor Cerdà Anal. Methods, 2014,6, 8494-8504
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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